Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-
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Overview
Description
Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-chloro group and a 2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- typically involves the condensation of 3-chlorobenzoyl chloride with 2-[4-(2-methoxyphenyl)-1-piperazinyl]ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 3-chloro-N-ethyl-: Similar structure but lacks the piperazinyl and methoxyphenyl groups.
4-Chloro-N-(3-sulfamoylphenyl)benzamide: Contains a sulfamoyl group instead of the piperazinyl and methoxyphenyl groups.
Uniqueness
Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- is unique due to the presence of the 2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and effects.
Properties
CAS No. |
91616-73-8 |
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Molecular Formula |
C20H24ClN3O2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-8-3-2-7-18(19)24-13-11-23(12-14-24)10-9-22-20(25)16-5-4-6-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25) |
InChI Key |
LHWKIMKJOSKIFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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